![molecular formula C17H15N3O2S B1218381 2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B1218381.png)
2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
H1-Antihistaminic Agents : Alagarsamy and Parthiban (2013) synthesized a series of novel compounds related to 2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide, demonstrating significant in vivo H1-antihistaminic activity. These compounds, including a specific derivative OT5, showed potential as new classes of H1-antihistaminic agents with reduced sedation effects compared to standard treatments (Alagarsamy & Parthiban, 2013).
Anticancer Activity : Kovalenko et al. (2012) reported on substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, showing considerable cytotoxicity and anticancer activity against various cancer cell lines, including colon, melanoma, and ovarian cancer (Kovalenko et al., 2012).
Anticonvulsant Activity : Bunyatyan et al. (2020) synthesized a series of compounds related to this chemical structure, which exhibited weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice. This study offers insights into the potential of these compounds as anticonvulsants (Bunyatyan et al., 2020).
Antibacterial and Antimicrobial Activities : Saleh et al. (2004) explored derivatives of 3H-quinazolin-4-one for their antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Saleh et al., 2004).
Histamine H3 Receptor Inverse Agonists : Nagase et al. (2008) synthesized a series of quinazolinone derivatives, identifying compounds with potent H3 inverse agonist activity and high selectivity. These compounds have potential applications in treating disorders related to histamine H3 receptors (Nagase et al., 2008).
Antitumor and Antifungal Activities : El-bayouki et al. (2011) created novel 4(3H)-quinazolinone derivatives with biologically active moieties, showing promising antitumor and antifungal activities. This research indicates the potential of these compounds in treating various cancers and fungal infections (El-bayouki et al., 2011).
DNA Photo-Disruptive Activities : Mikra et al. (2022) synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones, exhibiting photo-activity towards plasmid DNA under UV irradiation. This study provides valuable insights into developing novel photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Eigenschaften
Molekularformel |
C17H15N3O2S |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C17H15N3O2S/c1-20-16(22)13-9-5-6-10-14(13)19-17(20)23-11-15(21)18-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,21) |
InChI-Schlüssel |
KPELHUIWVYZRKU-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3 |
Löslichkeit |
3.2 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




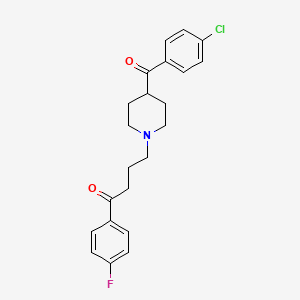
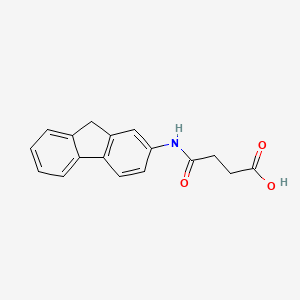

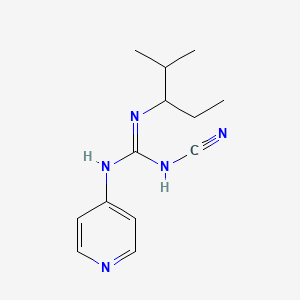
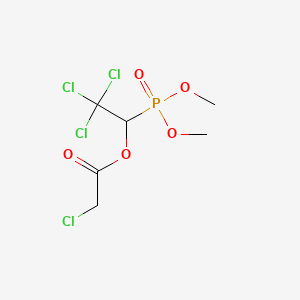

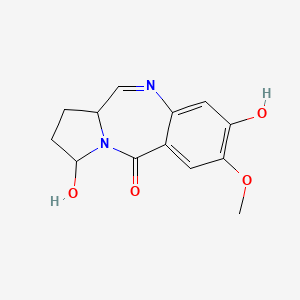
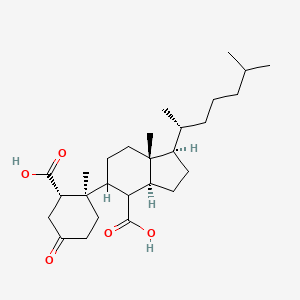
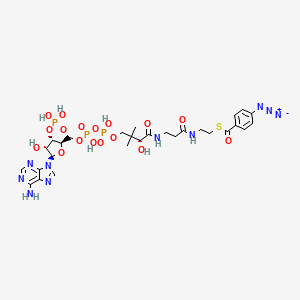
![4-[(17-Methylmorphinan-3-yl)oxy]phenol](/img/structure/B1218315.png)
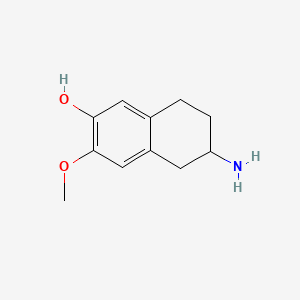
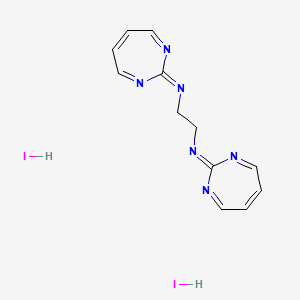
![3,9-Di(ethylidene)-2,4,8,10-tetraoxaspiro[5.5]undecane;hexane-1,6-diol;[4-(hydroxymethyl)cyclohexyl]methanol](/img/no-structure.png)